N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea
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Overview
Description
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . This compound is of significant interest due to its diverse biological potential and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions . The reaction can be catalyzed by various catalysts such as Montmorillonite-KSF, which provides an efficient and green approach to the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable and heterogeneous catalysts like Montmorillonite-KSF can be applied to scale up the synthesis process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to specific proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- [(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Uniqueness
N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)thiourea is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
88067-10-1 |
---|---|
Molecular Formula |
C11H10N4OS |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
(6-oxo-4-phenyl-1H-pyrimidin-2-yl)thiourea |
InChI |
InChI=1S/C11H10N4OS/c12-10(17)15-11-13-8(6-9(16)14-11)7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
InChI Key |
FXLLEBYENFNTKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=S)N |
Origin of Product |
United States |
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